3-(2-fluorophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide
Description
The compound 3-(2-fluorophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide features a pyrazolo[1,5-a]pyrimidine core substituted with a 2-methyl group at position 2. A propanamide linker connects the core to a 2-fluorophenyl moiety via a propyl chain. The 2-fluorophenyl group may enhance lipophilicity and binding specificity, while the methyl substitution on the pyrazolo ring could improve metabolic stability .
Properties
IUPAC Name |
3-(2-fluorophenyl)-N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O/c1-14-11-18-22-12-15(13-24(18)23-14)5-4-10-21-19(25)9-8-16-6-2-3-7-17(16)20/h2-3,6-7,11-13H,4-5,8-10H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYJOZZFSKAPWKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)CCCNC(=O)CCC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-fluorophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide typically involves multiple steps:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a 2-aminopyrimidine and an appropriate hydrazine derivative under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a nucleophile.
Coupling of the Propyl Chain: The propyl chain can be attached through a coupling reaction, such as an amide bond formation using a carboxylic acid derivative and an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazolo[1,5-a]pyrimidine moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl group of the amide, potentially converting it to an amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO₃) or sulfuric acid (H₂SO₄).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe in biological studies to investigate the function of specific proteins or pathways.
Medicine: Due to its structural features, it might exhibit pharmacological activity, making it a candidate for drug development.
Industry: It could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The pyrazolo[1,5-a]pyrimidine moiety is known to interact with various biological targets, potentially inhibiting or activating specific pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Modifications
Triazolo[1,5-a]pyrimidine Derivatives
- N-(3-(6-(3-(difluoromethyl)pyridin-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-fluorophenyl)-2,4-dimethyloxazole-5-carboxamide (Compound 3)
- Structural Differences : Replaces the pyrazolo ring with a triazolo[1,5-a]pyrimidine core. The difluoromethylpyridine and oxazole carboxamide substituents enhance π-π stacking and hydrogen bonding, respectively.
- Activity : Demonstrated potent kinetoplastid inhibition in preclinical studies, attributed to the triazolo core’s electron-deficient nature and the fluorophenyl group’s hydrophobic interactions .
- Key Data :
| Property | Value |
|---|---|
| Molecular Weight | 529.5 g/mol |
| LogP (Predicted) | 3.8 |
| Bioactivity (IC50) | 12 nM (Trypanosoma brucei) |
Oxazolo[5,4-d]pyrimidine Derivatives
- 3-[3-(4-fluorophenyl)-4-oxo-4H,5H-[1,2]oxazolo[5,4-d]pyrimidin-5-yl]-N-[3-(4-methylpiperidin-1-yl)propyl]propanamide
- Structural Differences : Substitutes the pyrazolo core with an oxazolo[5,4-d]pyrimidine. The 4-fluorophenyl group and methylpiperidinyl chain may alter solubility and target engagement.
- Activity : Reported in Enamine Ltd. catalogs as a kinase inhibitor candidate, though specific biological data are undisclosed .
Substituent Variations on Pyrazolo[1,5-a]pyrimidine
Anti-Mycobacterial Analogs (Compounds 22–44)
- 5-Substituted 3-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines
- Structural Differences : Para-fluorophenyl substituent vs. ortho-fluorophenyl in the target compound. The pyridin-2-ylmethylamine linker replaces the propanamide chain.
- Activity : Exhibited anti-mycobacterial MIC values ranging from 0.5–8 µg/mL, with para-fluorophenyl enhancing potency over ortho-substituted analogs .
- Key Insight : Ortho-substitution (as in the target compound) may reduce steric hindrance but lower solubility compared to para-substitution .
Imidazole-Linked Pyrazolo[1,5-a]pyrimidines
- N-(3-(1H-imidazol-1-yl)propyl)-3-(4-methoxyphenyl)-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7-amine (Pir-12-3)
Propanamide Linker Modifications
Piperidinyl-Propanamide Analogs
- N-(2-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide
- Structural Differences : Lacks the pyrazolo[1,5-a]pyrimidine core; features a piperidinyl-propanamide scaffold.
- Activity : Listed in controlled substance schedules, suggesting opioid receptor affinity .
Biological Activity
The compound 3-(2-fluorophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide is a novel synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article discusses the compound’s biological activity, focusing on its mechanisms of action, pharmacological effects, and structure-activity relationships (SAR).
- Molecular Formula : C18H22FN5
- Molecular Weight : 364.38 g/mol
- IUPAC Name : this compound
- CAS Number : 1702271-98-4
The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in the context of pain modulation and inflammatory responses. The structural motifs present in the compound suggest potential binding to the transient receptor potential vanilloid 1 (TRPV1), which plays a critical role in nociception and thermoregulation.
Key Findings:
- TRPV1 Antagonism : Compounds structurally similar to this compound have been shown to act as potent TRPV1 antagonists. For instance, a related study indicated that certain analogs exhibited Ki values in the nanomolar range against human TRPV1, demonstrating significant analgesic properties without major side effects .
- Analgesic Activity : In preclinical models, compounds with similar pyrazolo[1,5-a]pyrimidine scaffolds demonstrated notable analgesic effects in neuropathic pain models. The mechanism was linked to the inhibition of capsaicin-induced hyperalgesia .
Structure-Activity Relationship (SAR)
The SAR analysis of related compounds indicates that modifications at specific positions on the pyrazolo[1,5-a]pyrimidine ring significantly influence biological activity. The presence of fluorine at the para position of the phenyl ring enhances lipophilicity and receptor binding affinity .
| Structural Modification | Effect on Activity |
|---|---|
| Addition of fluorine | Increased potency as TRPV1 antagonist |
| Variation in alkyl chain length | Altered pharmacokinetic properties |
| Substitution on the pyrimidine ring | Enhanced selectivity for specific receptors |
Case Studies
Several studies have evaluated the biological activity of compounds related to this compound:
- Study on TRPV1 Antagonists : A series of pyrazolo[1,5-a]pyrimidine derivatives were tested for their ability to inhibit TRPV1 activation. The most potent derivatives showed IC50 values significantly lower than traditional analgesics .
- Pharmacological Evaluation : In a neuropathic pain model, derivatives were administered and showed a marked reduction in pain response compared to control groups. This suggests potential clinical applications for pain management .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
